N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine
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Overview
Description
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methoxyphenyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner-Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Beta-Alanine Moiety: The final step involves the coupling of the quinoline derivative with beta-alanine using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine exerts its effects is primarily through interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its anti-malarial properties.
Chloroquine: A well-known anti-malarial drug.
Quinacrine: Used as an anti-parasitic and anti-inflammatory agent.
Uniqueness
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to the presence of the beta-alanine moiety, which can enhance its solubility and bioavailability. The methoxyphenyl group also contributes to its distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C20H18N2O4/c1-26-14-6-4-5-13(11-14)18-12-16(20(25)21-10-9-19(23)24)15-7-2-3-8-17(15)22-18/h2-8,11-12H,9-10H2,1H3,(H,21,25)(H,23,24) |
InChI Key |
WGJQHQBLDSWWNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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